molecular formula C23H22BrNO3 B3984858 4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B3984858
M. Wt: 440.3 g/mol
InChI Key: BKOXOWZFDHMYJZ-UHFFFAOYSA-N
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Description

4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by the presence of a bromine atom and two ethoxy groups attached to a phenyl ring, which is further fused to a dihydrobenzoquinolinone structure. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the following steps:

    Ethoxylation: The ethoxy groups are introduced via ethoxylation reactions, often using ethyl iodide in the presence of a base such as potassium carbonate.

    Cyclization: The formation of the quinolinone core is accomplished through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinolinone derivatives with oxidized side chains.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted quinolinone derivatives with various functional groups.

Scientific Research Applications

4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it may interact with cellular receptors to modulate signal transduction pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
  • 4-(3-chloro-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
  • 4-(3-bromo-4,5-dimethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Uniqueness

The presence of both bromine and ethoxy groups in 4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one distinguishes it from other similar compounds. These substituents contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrNO3/c1-3-27-20-12-15(11-19(24)23(20)28-4-2)18-13-21(26)25-22-16-8-6-5-7-14(16)9-10-17(18)22/h5-12,18H,3-4,13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOXOWZFDHMYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Reactant of Route 2
4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Reactant of Route 3
4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Reactant of Route 4
4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Reactant of Route 5
4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Reactant of Route 6
4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

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